![molecular formula C4H8ClN3 B2845277 N-Methyl-1H-imidazol-2-amine hydrochloride CAS No. 1803581-76-1](/img/structure/B2845277.png)
N-Methyl-1H-imidazol-2-amine hydrochloride
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Overview
Description
“N-Methyl-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803581-76-1 . It has a molecular weight of 133.58 . It is a powder in physical form .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The compound can be synthesized on a laboratory scale by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .
Molecular Structure Analysis
The InChI code for “N-Methyl-1H-imidazol-2-amine hydrochloride” is 1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3, (H2,5,6,7);1H
. This indicates the presence of a chloride ion along with the organic molecule.
Physical And Chemical Properties Analysis
“N-Methyl-1H-imidazol-2-amine hydrochloride” is a powder . It has a molecular weight of 133.58 . The storage temperature is -10 degrees .
Scientific Research Applications
- N-Methyl-1H-imidazol-2-amine hydrochloride has been investigated for its potential as an adjuvant therapy against Pseudomonas aeruginosa infections . P. aeruginosa is a notorious Gram-negative bacterium responsible for nosocomial infections, particularly in immunocompromised patients. By targeting quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, this compound inhibits bacterial virulence gene expression and biofilm maturation. Specifically, it interferes with the pqs system, one of three QS systems in P. aeruginosa. The compound 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) has shown promise as a potent PqsR antagonist, reducing bacterial virulence and inhibiting pyocyanin production .
- N-Methyl-1H-imidazol-2-amine is a raw material used in the preparation of nitroimidazole antibiotics . These antibiotics are effective against anaerobic bacteria and parasitic infections .
- Imidazoles are important heterocyclic compounds. Recent advances in their synthesis include the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. These NHC-catalyzed protocols enable the construction of 1,2,4-trisubstituted imidazoles, expanding the synthetic toolbox for these compounds .
Antibacterial Research
Nitroimidazole Antibiotics
Synthesis of Imidazoles
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
N-methyl-1H-imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H2,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNQBWDBTRVJSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1H-imidazol-2-amine hydrochloride | |
CAS RN |
1803581-76-1 |
Source
|
Record name | N-methyl-1H-imidazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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